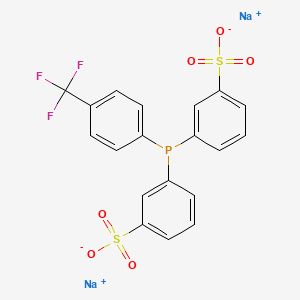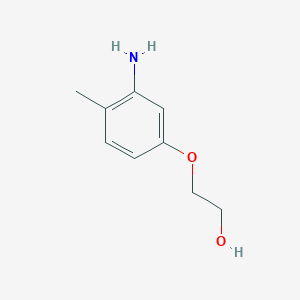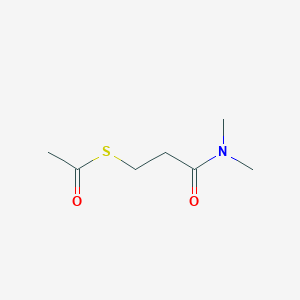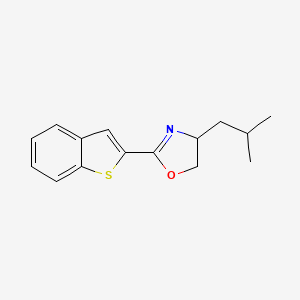
2-(1-Benzothiophen-2-yl)-4-(2-methylpropyl)-4,5-dihydro-1,3-oxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-Benzothiophen-2-yl)-4-(2-methylpropyl)-4,5-dihydro-1,3-oxazole is a heterocyclic compound that features both benzothiophene and oxazole moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Benzothiophen-2-yl)-4-(2-methylpropyl)-4,5-dihydro-1,3-oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of 2-alkynyl thioanisoles, which undergo cyclization catalyzed by gold(I)–IPr hydroxide. This method is efficient and applicable to a wide range of substrates with diverse electronic and steric properties .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and use of continuous flow reactors, can be applied to scale up the laboratory synthesis methods.
Analyse Chemischer Reaktionen
Types of Reactions
2-(1-Benzothiophen-2-yl)-4-(2-methylpropyl)-4,5-dihydro-1,3-oxazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
2-(1-Benzothiophen-2-yl)-4-(2-methylpropyl)-4,5-dihydro-1,3-oxazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s structural features make it a candidate for studying biological interactions and pathways.
Industry: Used in the development of materials with specific electronic properties.
Wirkmechanismus
The mechanism by which 2-(1-Benzothiophen-2-yl)-4-(2-methylpropyl)-4,5-dihydro-1,3-oxazole exerts its effects involves interactions with molecular targets such as enzymes or receptors. The benzothiophene moiety can interact with hydrophobic pockets, while the oxazole ring can form hydrogen bonds with target molecules. These interactions can modulate biological pathways and lead to specific effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(1-Benzothiophen-2-yl)-4,5-dihydro-1,3-oxazole: Lacks the 2-methylpropyl group.
2-(1-Benzothiophen-2-yl)-4-(2-methylpropyl)-1,3-oxazole: Lacks the dihydro feature.
2-(1-Benzothiophen-2-yl)-4-(2-methylpropyl)-4,5-dihydro-1,3-thiazole: Contains a thiazole ring instead of an oxazole ring.
Uniqueness
The presence of both benzothiophene and oxazole moieties, along with the 2-methylpropyl group, gives 2-(1-Benzothiophen-2-yl)-4-(2-methylpropyl)-4,5-dihydro-1,3-oxazole unique structural and electronic properties
Eigenschaften
Molekularformel |
C15H17NOS |
|---|---|
Molekulargewicht |
259.4 g/mol |
IUPAC-Name |
2-(1-benzothiophen-2-yl)-4-(2-methylpropyl)-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C15H17NOS/c1-10(2)7-12-9-17-15(16-12)14-8-11-5-3-4-6-13(11)18-14/h3-6,8,10,12H,7,9H2,1-2H3 |
InChI-Schlüssel |
HVZFWIXHCKUXTO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC1COC(=N1)C2=CC3=CC=CC=C3S2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


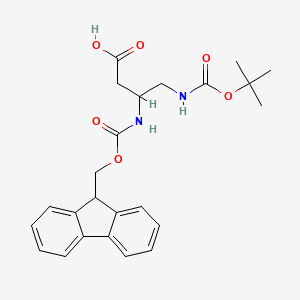
![1-{2-[(4-Methylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12503406.png)

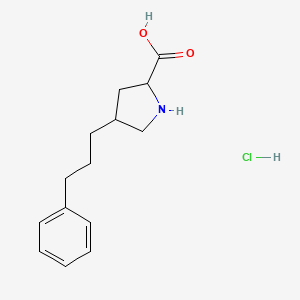
![Methyl 4-(4-acetylpiperazin-1-yl)-3-{[(3-chlorophenyl)carbonyl]amino}benzoate](/img/structure/B12503417.png)

![Ethyl 3-[3-(phenylsulfamoyl)phenyl]prop-2-enoate](/img/structure/B12503427.png)
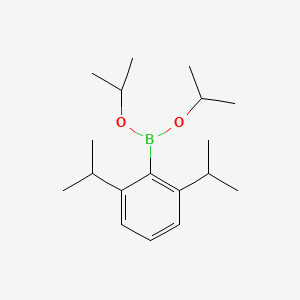
![3-[2-({4-Ethyl-5-[1-(phenylformamido)ethyl]-1,2,4-triazol-3-YL}sulfanyl)acetamido]benzoic acid](/img/structure/B12503445.png)


